![molecular formula C17H14BrNO3 B2714200 3-bromo-N-(2,2-di(furan-2-yl)ethyl)benzamide CAS No. 2188279-27-6](/img/structure/B2714200.png)
3-bromo-N-(2,2-di(furan-2-yl)ethyl)benzamide
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Overview
Description
“3-bromo-N-(2,2-di(furan-2-yl)ethyl)benzamide” is a carbonyl compound and an organohalogen compound . It has a molecular formula of C12H10BrNO2 .
Molecular Structure Analysis
The molecular structure of “3-bromo-N-(2,2-di(furan-2-yl)ethyl)benzamide” can be represented by its molecular formula C12H10BrNO2 . The structure can also be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
“3-bromo-N-(2,2-di(furan-2-yl)ethyl)benzamide” has a molecular weight of 280.11700 . It has a density of 1.478g/cm3 and a boiling point of 418.9ºC at 760 mmHg . The exact mass is 278.98900, and it has a LogP value of 3.36300 .Scientific Research Applications
- Researchers have explored indole derivatives for their antiviral properties. For instance:
- Furan-2-Carbaldehyde-d is a related compound with spectroscopic characteristics that can be studied .
- Indole derivatives, including our compound of interest, have broad-spectrum biological activities. Their pharmacophores make them valuable for drug development .
Antiviral Activity
Anti-HIV Potential
Chemical Synthesis and Spectroscopy
Biological and Clinical Applications
Structural Insights
Safety and Hazards
“3-bromo-N-(2,2-di(furan-2-yl)ethyl)benzamide” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-3-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3/c18-13-5-1-4-12(10-13)17(20)19-11-14(15-6-2-8-21-15)16-7-3-9-22-16/h1-10,14H,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCVHGBMJYMRKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2,2-di(furan-2-yl)ethyl)benzamide |
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